Product packaging for 1-Methyl-1-propylpyrrolidinium chloride(Cat. No.:CAS No. 528818-82-8)

1-Methyl-1-propylpyrrolidinium chloride

Cat. No.: B6320830
CAS No.: 528818-82-8
M. Wt: 163.69 g/mol
InChI Key: RCEZHULDQZVHHG-UHFFFAOYSA-M
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Description

Contextualization within Quaternary Ammonium (B1175870) Compounds and Ionic Liquid Precursors

1-Methyl-1-propylpyrrolidinium (B8573862) chloride is classified as a quaternary ammonium compound (QAC). nih.gov QACs are defined by a central nitrogen atom bonded to four organic substituents, resulting in a permanent positive charge. nih.gov This class of compounds is extensive, with variations in the alkyl chain lengths and functional groups influencing their properties and applications, which range from antimicrobials and surfactants to antistatic agents. nih.govmass.gov

The primary significance of 1-Methyl-1-propylpyrrolidinium chloride in contemporary research lies in its role as a precursor for the synthesis of ionic liquids (ILs). researchgate.net Ionic liquids are salts with melting points below 100°C, composed entirely of ions. researchgate.net They are often referred to as "designer solvents" because their physical and chemical properties can be finely tuned by modifying the structure of the cation or anion. researchgate.net this compound serves as a source for the 1-methyl-1-propylpyrrolidinium ([C₃MPyrr]⁺) cation. researchgate.netnih.gov Through a simple anion exchange reaction, the chloride anion can be replaced with a variety of other anions (e.g., bis(trifluoromethanesulfonyl)imide, dicyanamide, hexafluorophosphate) to produce a range of ionic liquids with specific desired properties like hydrophobicity, viscosity, and electrochemical stability. guidechem.comresearchgate.netiolitec.de

Historical Trajectories and Foundational Studies of Pyrrolidinium-Based Systems

The study of ionic liquids dates back to the early 20th century, with the discovery of ethylammonium (B1618946) nitrate (B79036) in 1914. wiley-vch.de However, it was the development of air and water-stable ionic liquids in the 1990s that catalyzed a surge in research. wiley-vch.de Within this context, pyrrolidinium-based ionic liquids emerged as a significant subclass.

Foundational studies have focused on understanding the fundamental molecular-level interactions within these systems to design materials with predictable physicochemical properties. researchgate.net Research has demonstrated that pyrrolidinium-based cations, including 1-methyl-1-propylpyrrolidinium, offer favorable properties such as high ionic conductivity, low volatility, and wide electrochemical stability windows. ucc.ienih.gov A 2008 crystallographic study of this compound detailed its structure, confirming the energetically preferred conformations of the propyl substituent and the pyrrolidinium (B1226570) ring. researchgate.net Such structural analyses are crucial for understanding how the cation interacts with different anions and how these interactions influence the bulk properties of the resulting ionic liquid. researchgate.net The development of pyrrolidinium-based polymeric ionic liquids, synthesized from commercially available precursors, further expanded the application of these systems, particularly in creating mechanically and electrochemically stable polymer electrolytes. researchgate.netacs.org

Significance as a Cationic Component in Diverse Research Domains

The 1-methyl-1-propylpyrrolidinium cation, derived from its chloride salt, is a key component in the formulation of ionic liquids for a variety of advanced applications, most notably in electrochemistry. gmchemic.commdpi.com The inherent properties of the pyrrolidinium structure contribute to the high thermal and electrochemical stability of the resulting ionic liquids. researchgate.netresearchgate.net

In the field of energy storage, ionic liquids based on the 1-methyl-1-propylpyrrolidinium cation are extensively investigated as electrolytes for lithium-ion batteries and supercapacitors. wiley-vch.deucc.ieresearchgate.net Their non-flammability and low volatility offer a significant safety advantage over traditional organic solvent-based electrolytes. researchgate.net Research has shown that combining these ionic liquids with conventional electrolytes can enhance thermal stability and improve battery performance by forming a stable interface on the electrode materials. researchgate.net For instance, an electrolyte containing N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide demonstrated improved discharge capacity in LiFePO₄/Li cells compared to standard organic electrolytes. researchgate.net The versatility of the pyrrolidinium cation allows for its use with various anions and electrode materials, making it a cornerstone for the development of next-generation energy storage devices. ucc.ienih.gov

Interactive Data Table: Properties of this compound and a Derived Ionic Liquid

PropertyThis compound1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide
CAS Number 528818-82-8 iolitec.de223437-05-6 sigmaaldrich.com
Molecular Formula C₈H₁₈ClN iolitec.deC₁₀H₁₈F₆N₂O₄S₂ avantorsciences.com
Molecular Weight 163.69 g/mol iolitec.de408.39 g/mol sigmaaldrich.com
Melting Point 236 °C iolitec.de12 °C avantorsciences.com
Physical Form White powder gmchemic.comLiquid sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18ClN B6320830 1-Methyl-1-propylpyrrolidinium chloride CAS No. 528818-82-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1-propylpyrrolidin-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N.ClH/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEZHULDQZVHHG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1(CCCC1)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049314
Record name 1-Methyl-1-propylpyrrolidinium chloride
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Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528818-82-8
Record name Pyrrolidinium, 1-methyl-1-propyl-, chloride (1:1)
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Record name 1-Methyl-1-propylpyrrolidinium chloride
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Record name 1-Methyl-1-propylpyrrolidinium chloride
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Synthetic Strategies and Chemical Preparation Methodologies

Established Synthetic Routes for 1-Methyl-1-propylpyrrolidinium (B8573862) Chloride

The primary and most established synthetic route to 1-methyl-1-propylpyrrolidinium chloride is through the direct quaternization of 1-methylpyrrolidine (B122478). This reaction is a classic example of an N-alkylation of a tertiary amine.

A common procedure involves the reaction of 1-methylpyrrolidine with a suitable propylating agent, specifically an alkyl halide. snu.ac.kr The most direct method utilizes 1-chloropropane (B146392) as the reactant. In a typical synthesis, 1-methylpyrrolidine is reacted with 1-chloropropane in a suitable solvent. iucr.org For instance, a solution of 1-methylpyrrolidine and chloropropane in 2-propanol is heated under a nitrogen atmosphere for an extended period, such as 48 hours, at a controlled temperature of 323 K. iucr.org This process leads to the formation of a white solid product, which is the desired this compound. iucr.org The compound is commonly used as a precursor in the synthesis of other pyrrolidinium-based ionic liquids. researchgate.net

Alkylation Reactions in the Derivatization of Pyrrolidinium (B1226570) Compounds

Alkylation reactions are fundamental to the synthesis and derivatization of pyrrolidinium compounds. The synthesis of this compound is a direct application of this type of reaction. The process involves the nucleophilic attack of the nitrogen atom in the 1-methylpyrrolidine ring on the electrophilic carbon atom of the alkyl halide, in this case, 1-chloropropane or other propyl halides.

The general strategy for the synthesis of 1-alkyl-1-methylpyrrolidinium halides involves stirring a solution of 1-methylpyrrolidine in a solvent like acetonitrile (B52724) and adding the corresponding alkyl halide dropwise at a controlled temperature, for example, 0 °C. snu.ac.kr The reaction mixture is then typically stirred for about 24 hours at a slightly elevated temperature, such as 30 °C, to ensure the completion of the reaction. snu.ac.kr The choice of the alkylating agent and the reaction conditions can be varied to produce a wide range of pyrrolidinium-based compounds. For comparison, other N-alkyl-N-methylpyrrolidinium salts are synthesized using similar alkylation strategies, with different alkyl halides like N-butyl chloride or allyl halides. snu.ac.kriucr.org

Reactant 1Reactant 2SolventTemperatureTimeProduct
1-Methylpyrrolidine1-Chloropropane2-Propanol323 K48 hThis compound iucr.org
1-MethylpyrrolidinePropyl halideAcetonitrile0 °C then 30 °C24 h1-Methyl-1-propylpyrrolidinium halide snu.ac.kr
1-MethylpyrrolidineAllyl halideAcetonitrile0 °C then 30 °C24 h1-Allyl-1-methylpyrrolidinium halide snu.ac.kr

Advanced Purification Protocols for High-Purity Research Materials

Achieving high purity is crucial for the application of this compound in research, particularly in the field of ionic liquids where impurities can significantly affect the material's physicochemical properties. researchgate.net Several advanced purification protocols are employed to obtain research-grade materials.

Following the initial synthesis, the crude product is often a solid that requires further purification. A common and effective method is recrystallization . For this compound synthesized in 2-propanol, the resulting white solid can be recrystallized from the same solvent at a reduced temperature, such as 273 K. iucr.org Another recrystallization technique involves using acetonitrile. chemrxiv.org

Washing and precipitation are also key steps. The crude product can be precipitated into a solvent in which it is poorly soluble, such as ethyl acetate, and the resulting powder is then washed with the same solvent to remove unreacted starting materials and soluble impurities. chemrxiv.org

For removing specific impurities, other techniques can be applied:

Salting out : The crude product can be purified by salting out from a mixture of solvents, for example, acetonitrile and ethyl acetate. snu.ac.kr

Decolorization : To remove colored impurities, the product can be treated with activated charcoal in a suitable solvent, followed by filtration. chemrxiv.org

Drying : After purification, the final product is typically dried under reduced pressure at an elevated temperature (e.g., 60°C) overnight to remove any residual solvent. chemrxiv.org

For ionic liquids in general, more advanced purification cycles may be employed to reduce residual halide and metal ions to parts-per-million (ppm) levels. google.com This can involve repeated purification steps until the desired purity is achieved. google.com

Purification StepDescriptionPurpose
RecrystallizationDissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.To separate the desired compound from soluble impurities. iucr.org
Washing/PrecipitationPrecipitating the product from a solution and washing it with a solvent in which it is insoluble.To remove unreacted starting materials and byproducts. chemrxiv.org
Salting OutAdding a salt to a solution of the product to decrease its solubility and cause it to precipitate.To enhance the separation of the product from the solution. snu.ac.kr
Activated Charcoal TreatmentStirring the product in a solution with activated charcoal.To remove colored impurities. chemrxiv.org
Vacuum DryingDrying the purified product under reduced pressure.To remove residual solvents. chemrxiv.org

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency and yield of the synthesis of this compound and related pyrrolidinium salts can vary significantly depending on the specific reactants, reaction conditions, and purification methods employed.

While specific yield data for the synthesis of this compound is not always reported in the literature, the general procedures suggest that the quaternization reaction is typically efficient. snu.ac.kriucr.org For the synthesis of other pyrrolidinium halides, yields can be influenced by the nature of the alkyl halide and the purification process. For example, the synthesis of N-isobutyl-N-methylpyrrolidinium bromide, a related compound, showed a low yield of 7.4% after recrystallization, indicating that the purification step can lead to significant material loss. chemrxiv.org

In contrast, the synthesis of other ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate, can achieve yields of around 85% before further purification, with subsequent purification steps resulting in a 95% recovery of the purified product. google.com Similarly, the synthesis of 1-butyl-3-methylimidazolium methanesulfonate (B1217627) showed a 93% yield before repeated purification cycles. google.com These examples from the broader class of ionic liquids highlight that high yields are attainable with optimized procedures.

The completion of the alkylation reaction for pyrrolidinium halides is often confirmed by spectroscopic methods like ¹H and ¹³C NMR, which ensure that the starting materials have been fully consumed before proceeding to purification. snu.ac.kr The use of a slight excess of the alkylating agent, for instance, 1.1 molar equivalents, is a common strategy to drive the reaction towards completion. snu.ac.kr

CompoundReported YieldStage of Yield Measurement
N-isobutyl-N-methylpyrrolidinium bromide7.4%After recrystallization chemrxiv.org
1-Ethyl-3-methylimidazolium tetrafluoroborate85%Before repeated purification google.com
1-Ethyl-3-methylimidazolium tetrafluoroborate95%After repeated purification google.com
1-Butyl-3-methylimidazolium methanesulfonate93%Before repeated purification google.com

Advanced Structural and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Studies for Atomic Arrangement Elucidation

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For 1-Methyl-1-propylpyrrolidinium (B8573862) chloride, SCXRD studies have provided a definitive look at its solid-state structure.

A study conducted at 123 K revealed that the asymmetric unit of 1-Methyl-1-propylpyrrolidinium chloride consists of one crystallographically independent 1-methyl-1-propylpyrrolidinium cation and one chloride anion. Both the cation and the anion are located in general positions within the crystal lattice. The crystal structure is organized in an orthorhombic system under the space group Pbcn. The extended structure shows a layered arrangement of cations and anions.

Crystal Data for this compound at 123 K

Parameter Value
Formula C₈H₁₈N⁺·Cl⁻
Molecular Weight 163.68 g/mol
Crystal System Orthorhombic
Space Group Pbcn
a 14.5863(5) Å
b 13.2196(4) Å
c 9.9779(3) Å
Volume 1923.99(11) ų
Z 8

Data sourced from Dean et al. (2008).

The conformation of the constituent parts of the 1-methyl-1-propylpyrrolidinium cation has been determined through structural analysis. The five-membered pyrrolidinium (B1226570) ring adopts an energetically favorable envelope conformation (C₅). Furthermore, the propyl substituent attached to the nitrogen atom is found in the preferred anti conformation, as indicated by the N1—C6—C7—C8 torsion angle of -177.0(2)°. The bond distances and angles within the cation are all within normal, expected ranges.

Vibrational Spectroscopy for Molecular Dynamics and Species Identification

Vibrational spectroscopy, encompassing both Raman and Fourier-Transform Infrared (FTIR) techniques, is instrumental in identifying molecular species and probing the dynamics of their interactions.

Raman spectroscopy is particularly effective for characterizing the anionic species present in mixtures of ionic liquids with metal halides. While specific Raman studies on this compound in chloroaluminate systems are not prominently documented, research on the closely related 1-butyl-1-methylpyrrolidinium (B1250683) chloride (Pyr₁₄Cl) with tantalum pentachloride (TaCl₅) offers valuable insights into the methodologies and expected findings.

In such systems, Raman spectroscopy can identify the various complex anions that form depending on the molar ratio of the components. For instance, in basic and neutral mixtures of Pyr₁₄Cl and TaCl₅, the predominant species identified is the octahedral [TaCl₆]⁻ anion, both in the solid and molten states. In acidic mixtures, dimeric species like [Ta₂Cl₁₀] are observed in the solid state, which can then dissociate into [TaCl₆]⁻ and [Ta₂Cl₁₁]⁻ upon heating. These studies demonstrate the utility of Raman spectroscopy in determining the anionic speciation, which is critical for understanding the chemical properties of these molten salt systems.

FTIR spectroscopy provides information on the characteristic vibrational modes of a molecule, which can be used for functional group identification and to study intermolecular interactions. For pyrrolidinium-based ionic liquids, FTIR spectra reveal key information about the cation's structure and its interaction with the anion.

Spectroscopic Probes for Solute-Solvent and Cation-Anion Interactions

The interactions between the constituent ions of an ionic liquid, as well as between the ionic liquid and any dissolved solutes, play a fundamental role in determining its macroscopic properties such as viscosity, conductivity, and solvation capabilities. Spectroscopic probes are instrumental in elucidating these interactions at a molecular level.

Further insight into specific solute-solvent interactions can be gained through the Kamlet-Taft parameters: α (hydrogen-bond acidity), β (hydrogen-bond basicity), and π* (dipolarity/polarizability). rsc.org These parameters are determined using a set of specific solvatochromic probe molecules. For instance, the π* parameter is often determined using probes like N,N-diethyl-4-nitroaniline. Studies on various ionic liquids have shown that these parameters are crucial for understanding and predicting their behavior in different chemical processes. rsc.orgnih.gov For example, in ammonium-based deep eutectic solvents, the π* value has been observed to decrease with an increasing alkyl chain length of the carboxylic acid component. nih.gov While specific Kamlet-Taft parameters for this compound are not documented in the available literature, the methodology remains a key tool for characterizing the solvation properties of such ionic liquids.

In the solid state, crystallographic studies of this compound have revealed details about cation-anion interactions. The crystal structure shows that the compound packs in layers of cations and anions, which are interconnected by a network of weak C-H···Cl hydrogen bonds. researchgate.net Each cation is reported to be hydrogen-bonded to four anions, and each anion is weakly bonded to four cations. researchgate.net This indicates that even in the absence of strong hydrogen bond donors, these weak interactions contribute to the cohesive forces within the crystal lattice.

Interactive Data Table: General Kamlet-Taft Parameters for Classes of Ionic Liquids

While specific data for this compound is not available, the following table provides a general range of Kamlet-Taft parameters for pyrrolidinium-based ionic liquids to illustrate the typical values obtained through these spectroscopic probe studies.

Cation FamilyAnionα (Hydrogen-Bond Acidity)β (Hydrogen-Bond Basicity)π* (Dipolarity/Polarizability)
PyrrolidiniumHalidesModerateHighHigh
PyrrolidiniumNon-coordinatingLow-ModerateModerateModerate-High

Note: This table represents generalized trends and not specific values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including ionic liquids like this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assignment of the molecular structure.

The chemical shifts in an NMR spectrum are highly sensitive to the electronic environment of the nuclei. For the 1-Methyl-1-propylpyrrolidinium cation, distinct signals are expected for the methyl and propyl groups attached to the nitrogen atom, as well as for the different methylene (B1212753) groups within the pyrrolidinium ring. The integration of the signals in a ¹H NMR spectrum corresponds to the relative number of protons, further aiding in the structural assignment.

While a dedicated NMR spectral analysis for this compound is not available in the reviewed scientific literature, the crystal structure of the compound has been determined, confirming the connectivity of the atoms. researchgate.net The bond distances and angles of the pyrrolidinium cation are all within normal ranges, with the propyl substituent adopting an anti conformation and the pyrrolidinium ring in an envelope conformation. researchgate.net

Interactive Data Table: Expected NMR Chemical Shift Ranges for Pyrrolidinium Cations

The following table provides expected chemical shift ranges for the different types of protons and carbons in a 1-Methyl-1-propylpyrrolidinium cation based on general knowledge of similar structures. Actual values for this compound may vary.

GroupAtom TypeExpected Chemical Shift (ppm)
N-Methyl¹H2.8 - 3.2
N-Methyl¹³C45 - 50
N-Propyl (α-CH₂)¹H3.2 - 3.6
N-Propyl (α-CH₂)¹³C60 - 65
N-Propyl (β-CH₂)¹H1.6 - 2.0
N-Propyl (β-CH₂)¹³C15 - 20
N-Propyl (γ-CH₃)¹H0.8 - 1.2
N-Propyl (γ-CH₃)¹³C10 - 15
Pyrrolidinium (α-CH₂)¹H3.4 - 3.8
Pyrrolidinium (α-CH₂)¹³C65 - 70
Pyrrolidinium (β-CH₂)¹H2.0 - 2.4
Pyrrolidinium (β-CH₂)¹³C20 - 25

Note: These are estimated ranges and not experimentally determined values for this compound.

Electrochemical Investigations and Energy Storage System Integration

Role as an Electrolyte Component in Rechargeable Battery Architectures

The transport properties of electrolytes derived from 1-Methyl-1-propylpyrrolidinium (B8573862) cations, such as ionic conductivity and viscosity, are critical determinants of battery performance. In general, pyrrolidinium-based ionic liquids exhibit favorable characteristics, including high ionic conductivity. bohrium.com However, the addition of lithium salts, a necessary step for their use in lithium-ion batteries, tends to decrease the mobility of all ions in the electrolyte. This is attributed to increased electrostatic interactions within the electrolyte.

Interactive Table: Transport Properties of [Py13][FSI] based electrolytes This table showcases data for a related pyrrolidinium-based ionic liquid, N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide ([Py13][FSI]), to illustrate the effect of lithium salt concentration on key transport properties. Note that the anion is different from chloride.

Li[FSI] Concentration (mol/kg) Temperature (°C) Viscosity (cP) Ionic Conductivity (S/m)
0 (Neat) 25 34.5 0.78
0.8 25 69.9 0.35
1.6 25 148.5 0.16
0 (Neat) 60 9.8 2.25
0.8 60 17.8 1.15
1.6 60 34.4 0.61

> Data sourced from research on [Py13][FSI] electrolytes, highlighting general trends in pyrrolidinium (B1226570) systems. acs.org

A significant area of research for 1-Methyl-1-propylpyrrolidinium chloride is in the formulation of electrolytes for aluminum-graphite batteries. In these systems, it is mixed with aluminum chloride (AlCl3) to form a chloroaluminate ionic liquid. A direct comparison between electrolytes based on this compound (Py13Cl–AlCl3) and the more commonly studied 1-ethyl-3-methylimidazolium (B1214524) chloride (EMIC–AlCl3) reveals key differences. The Py13Cl–AlCl3 ionic liquid exhibits lower density, but higher viscosity and consequently lower ionic conductivity than its EMIC-AlCl3 counterpart. nih.gov

Despite these differences in physical properties, the charging capacity and cycling stability of aluminum-graphite batteries using either electrolyte are similar. nih.gov However, the battery based on Py13Cl–AlCl3 shows a slightly larger overpotential, which leads to lower energy efficiency. nih.gov This is a direct consequence of its higher viscosity and lower conductivity. nih.gov Research has also indicated that larger (AlCl3)n species are present in the Py13Cl–AlCl3 system, which is not the case for the EMIC-AlCl3 system. nih.gov

Interactive Table: Comparison of Properties of Chloroaluminate Ionic Liquids

Property Py13Cl-AlCl3 (ratio ~1.5) EMIC-AlCl3 (ratio 1.5)
Density (g/cm³) ~1.25 ~1.3
Viscosity (cP at 23-24°C) ~60 ~20
Conductivity (mS/cm at 25°C) ~3 ~9

> This table provides a comparative overview of the physical properties of Py13Cl-AlCl3 and EMIC-AlCl3 based electrolytes. nih.gov

The formation of a stable Solid Electrolyte Interphase (SEI) is crucial for the long-term performance of lithium-ion batteries. The SEI is formed from the decomposition products of the electrolyte at the electrode surface. In electrolytes containing pyrrolidinium cations, the cation itself is known to undergo reductive decomposition at low potentials, contributing to the formation of the SEI. mdpi.com Specifically, asymmetric cations like 1-Methyl-1-propylpyrrolidinium can decompose at potentials below 1.5 V vs Li/Li+, forming organic species that become part of the SEI. mdpi.com

While the reduction of the pyrrolidinium cation is a known phenomenon, the specific interfacial reactivity of an electrolyte based on this compound in a lithium-ion system is not extensively documented in publicly available research. The anion plays a critical role in the composition and stability of the SEI. mdpi.com In the case of chloride, its electrochemical behavior, particularly its potential for oxidation and incorporation into the SEI on both the anode and cathode, would significantly influence the battery's performance and stability. Detailed studies on the specific composition of the SEI layer formed from a [Py13][Cl] based electrolyte in a lithium-ion battery are needed for a comprehensive understanding.

The structure of the cation in an ionic liquid electrolyte has a pronounced effect on the battery's electrochemical response. When comparing the 1-Methyl-1-propylpyrrolidinium cation (Py13+) with the 1-ethyl-3-methylimidazolium cation (EMI+), the larger size of the Py13+ cation (142 ų) compared to the EMI+ cation (118 ų) is believed to be a key factor dictating the differences in the physical and chemical properties of their respective chloroaluminate ionic liquids. nih.gov

Determination of Electrochemical Operating Limits in Ionic Liquid Systems

The electrochemical stability window (ESW) of an electrolyte defines the voltage range within which it can operate without significant decomposition. A wide ESW is a desirable property for high-energy-density batteries. mdpi.combohrium.com

The cathodic limit of a pyrrolidinium-based ionic liquid is determined by the reduction of the pyrrolidinium cation, while the anodic limit is set by the oxidation of the anion. mdpi.com For many pyrrolidinium-based ionic liquids with anions like bis(trifluoromethanesulfonyl)imide (TFSI) or bis(fluorosulfonyl)imide (FSI), the electrochemical stability window can be quite wide, often exceeding 5 volts. mdpi.comresearchgate.net

However, for this compound, the anodic stability is expected to be significantly lower due to the oxidation of the chloride anion. nih.gov The oxidation potential of chloride is considerably lower than that of anions like TFSI or FSI. nih.gov In chloroaluminate melts used for aluminum batteries, the electrochemical window of a Py13Cl-AlCl3 electrolyte is influenced by the complex chloroaluminate species present. For other systems, such as those involving tetra-alkylammonium chlorides, the electrochemical window has been measured to be around 2.8 V, with the anion oxidation occurring at approximately +0.9 V. nih.gov Precise determination of the anodic and cathodic boundaries for pure this compound through experimental methods like cyclic voltammetry is essential for defining its suitability for various battery applications.

Influence of Anion and Cationic Architecture on Electrochemical Operating Range

The electrochemical operating range, or electrochemical window (ECW), is a critical parameter for electrolytes, defining the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. For ionic liquids (ILs) like this compound ([Py13]Cl), the architecture of both the cation and the anion fundamentally dictates this stability.

The structure of the cation is a key determinant of the cathodic stability limit. Research has shown that the cathodic stability of cations follows the general order: pyrrolidinium > piperidine (B6355638) > imidazole (B134444). sci-hub.se This indicates that the 1-methyl-1-propylpyrrolidinium (Py13⁺) cation possesses inherently high resistance to reduction, which is a desirable characteristic for high-voltage battery applications. sci-hub.se

When [Py13]Cl is mixed with aluminum chloride (AlCl₃) to form a chloroaluminate ionic liquid, the active anions are complex species such as tetrachloroaluminate (AlCl₄⁻) and heptachlorodialuminate (Al₂Cl₇⁻). The stability of these anions determines the anodic (oxidative) limit of the ECW. In these systems, the oxidation potential has been reported to be around 2.45 V versus Al/Al³⁺. sci-hub.se

Table 1: Comparison of Physicochemical Properties of Pyrrolidinium- vs. Imidazolium-Based Chloroaluminate Ionic Liquids Data compiled from multiple sources for general comparison.

Property[Py13]Cl-AlCl₃[EMIC]-AlCl₃Influence of Cationic Architecture
Cation Size 142 ų researchgate.netresearchgate.net118 ų researchgate.netresearchgate.netLarger Py13⁺ cation leads to different ion packing and transport properties.
Density Lower researchgate.netuea.ac.ukHigher researchgate.netuea.ac.ukThe larger cation results in a less dense liquid.
Viscosity Higher researchgate.netuea.ac.ukLower researchgate.netuea.ac.ukIncreased van der Waals forces in the larger cation contribute to higher viscosity. sci-hub.se
Ionic Conductivity Lower (~3x lower) researchgate.netHigher (~3x higher) researchgate.netHigher viscosity impedes ion mobility, resulting in lower conductivity. researchgate.net
Cathodic Stability Higher sci-hub.seLower sci-hub.seThe pyrrolidinium ring is more resistant to reduction than the imidazole ring. sci-hub.se

Application in Dual-Ion Battery Technologies

This compound is a key component in the formulation of electrolytes for dual-ion batteries (DIBs), particularly aluminum-graphite batteries. researchgate.netrsc.org In this type of DIB, the electrolyte is not merely a passive medium for ion transport but actively participates in the cell chemistry. During the charging process, anions from the ionic liquid electrolyte intercalate into the graphite (B72142) positive electrode, while metal deposition occurs at the negative electrode.

Electrolytes for aluminum-graphite DIBs are typically formed by mixing [Py13]Cl with aluminum chloride (AlCl₃) at various molar ratios (e.g., 1.4 to 1.7). researchgate.netstanford.eduresearchgate.net This mixture creates a chloroaluminate ionic liquid where AlCl₄⁻ and Al₂Cl₇⁻ anions serve as the charge carriers that intercalate into the graphite cathode. researchgate.net

Table 2: Performance Summary in Aluminum-Graphite Dual-Ion Batteries

Performance Metric[Py13]Cl-AlCl₃ Electrolyte[EMIC]-AlCl₃ ElectrolyteKey Insight
Anion Intercalation Capacity Similar researchgate.netrsc.orgSimilar researchgate.netrsc.orgThe choice of cation (Py13⁺ vs. EMI⁺) does not significantly alter the graphite intercalation capacity.
Cycling Stability Similar researchgate.netrsc.orgSimilar researchgate.netrsc.orgBoth electrolytes support stable long-term cycling.
Overpotential Higher researchgate.netrsc.orgLower researchgate.netrsc.orgThe higher viscosity of the [Py13]Cl-based IL increases internal resistance.
Energy Efficiency Lower researchgate.netrsc.orgHigher researchgate.netrsc.orgHigher overpotential directly leads to reduced energy efficiency.

Integration into Hybrid Electrolyte Formulations for Enhanced Performance

To overcome the limitations of high viscosity and low conductivity associated with pure pyrrolidinium-based ionic liquids, researchers have explored integrating this compound (P13Cl) into hybrid electrolyte formulations. tmu.edu.twresearchgate.net This strategy aims to create a synergistic blend that combines the advantageous electrochemical stability of the pyrrolidinium cation with the superior transport properties of other ionic liquid components.

One such approach involves preparing mixed ionic liquid electrolytes. For instance, P13Cl has been mixed with 1,2-dimethyl-3-propylimidazolium chloride (DMPICl)/aluminum chloride (AlCl₃) to formulate electrolytes for dual-ion batteries. tmu.edu.twresearchgate.net By creating these mixtures, it is possible to modulate the fundamental properties of the resulting electrolyte, including its viscosity, ionic conductivity, and thermal stability. tmu.edu.twresearchgate.net The goal is to achieve an optimal balance—retaining the wide electrochemical window contributed by the P13⁺ cation while enhancing ion mobility through the inclusion of a less viscous and more conductive IL component like DMPICl. tmu.edu.twresearchgate.net

Another avenue for creating hybrid formulations involves the dispersion of nanoparticles within the ionic liquid to create "ionogels" or composite electrolytes. While specific research on P13Cl with nanoparticles is emerging, the general principle is that the addition of nanoparticles like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) to an ionic liquid can disrupt the ordered liquid structure, thereby decreasing viscosity and enhancing ionic conductivity. mdpi.com These composites can also improve thermal stability and the diffusion coefficients of redox species, making them highly suitable as advanced electrolytes for battery applications. mdpi.com The integration of P13Cl into such hybrid systems represents a promising strategy to engineer next-generation electrolytes with tailored properties for high-performance energy storage devices.

Ionic Liquid Formulation and Intermolecular Interaction Studies

Impact of 1-Methyl-1-propylpyrrolidinium (B8573862) Cation on Ionic Liquid Performance Metrics

The 1-Methyl-1-propylpyrrolidinium ([C₃C₁Pyrr]⁺) cation is a key component in a range of ionic liquids, valued for its electrochemical stability. mdpi.com Its performance is often evaluated in combination with various anions, with the resulting IL's properties being a composite of the cation-anion interactions. While the subject of this article is the chloride salt, much of the performance data is derived from analogues with other anions, such as bis(trifluoromethanesulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) and bis(fluorosulfonyl)amide ([FSA]⁻), which are more common in electrochemical studies. These studies nevertheless provide critical insight into the behavior of the [C₃C₁Pyrr]⁺ cation itself.

Charge transport, primarily measured by ionic conductivity, is a fundamental property of ionic liquids. For ILs containing the [C₃C₁Pyrr]⁺ cation, conductivity is influenced by factors such as the choice of anion, temperature, and the presence of other species like lithium salts.

Table 1: Physicochemical Properties of 1-Methyl-1-propylpyrrolidinium Based Ionic Liquids This table presents data for the [TFSI]⁻ analogue to illustrate the typical performance metrics associated with the [C₃C₁Pyrr]⁺ cation.

PropertyValueConditionsReference
Ionic Conductivity4.92 mS/cm30 °C iolitec.de
Viscosity58.7 cP25 °C iolitec.de
Density1.43 g/cm³29 °C iolitec.de
Melting Point12 °C- iolitec.de
Electrochemical Window (ECW)5.9 V- iolitec.de

The viscosity of an ionic liquid is a measure of its resistance to flow and is a critical parameter for applications involving mass transport, such as in electrolytes or as heat-transfer fluids. High viscosity can impede ion mobility, thereby lowering ionic conductivity.

For the Na[FSA]-[C₃C₁Pyrr][FSA] system, viscosity increases with the concentration of the sodium salt. acs.org Both viscosity and ionic conductivity in this system follow the Vogel–Tamman–Fulcher (VTF) equation, which describes the temperature dependence of transport properties in glass-forming liquids. acs.org This behavior is typical for ionic liquids, where fluidity is thermally activated. Molecular dynamics simulations of pure [C₃C₁Pyrr][TFSI] have successfully predicted viscosity values that are in good agreement with experimental measurements. nih.gov These simulations reveal that strong electrostatic interactions are responsible for slowing down the dynamics of the ionic liquid by more than an order of magnitude compared to a hypothetical non-ionic equivalent. nih.gov

The thermal stability of an ionic liquid determines its operational temperature range. For 1-Methyl-1-propylpyrrolidinium chloride, the reported melting point is 236 °C. iolitec.de In general, pyrrolidinium-based ILs are known for their good thermal stability. rsc.org

Thermogravimetric analysis (TGA) of the analogue [C₃C₁Pyrr][NTf₂] shows it has very good thermal stability, with a decomposition onset temperature of 771 K (498 °C). acs.org This implies no significant weight loss occurs below this temperature. acs.org When considering long-term thermal stability, which is crucial for applications like lubricants or heat-transfer fluids, isothermal TGA is often used. The maximum operating temperature is sometimes defined as the temperature at which less than 1% degradation occurs over 10 hours. researchgate.net For pyrrolidinium-based ILs, a clear dependence of thermal stability on the anion is observed. researchgate.net In the event of thermal decomposition at high temperatures, hazardous products can be generated. For this compound, these can include corrosive gases like carbon monoxide, carbon dioxide, nitrous gases, and hydrochloric acid. iolitec.de

Table 2: Thermal Properties of 1-Methyl-1-propylpyrrolidinium Based Ionic Liquids

CompoundPropertyValueReference
This compoundMelting Point236 °C (509.15 K) iolitec.de
1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imideDecomposition Onset (TGA)771 K (498 °C) acs.org
1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imideMelting Point282.83 K (9.68 °C) acs.org

Solvation refers to the interaction of a solute with the solvent, which dictates solubility and reactivity. The solvation properties of ionic liquids can be characterized using solvatochromic probes and the Kamlet-Taft parameters: α (hydrogen bond donor acidity), β (hydrogen bond acceptor basicity), and π* (dipolarity/polarizability). stenutz.euunivie.ac.atrsc.org

Studies on the solvation of methyl viologen dichloride in various solvents, including the ionic liquid [C₃C₁Pyrr][TFSI], found that the nature of the anion plays a dominant role in the solvation characteristics. acs.org In [C₃C₁Pyrr][TFSI], the solute was found to be accommodated interstitially in "holes" within the liquid structure, in contrast to systems with stronger solute-solvent interactions. acs.org Similarly, when dispersing CdTe nanoparticles in a series of 1-alkyl-1-methylpyrrolidinium ILs, the length of the alkyl chain on the cation influenced the solvation behavior, with longer chains leading to a thicker solvation layer and better emission durability for the nanoparticles. nih.gov

In this compound, the primary intermolecular forces are strong Coulombic (ion-ion) interactions. In addition, weaker C-H···Cl⁻ hydrogen bonds play a significant role in the local structure and dynamics. researchgate.net A crystallographic study of this compound revealed an extended network of these weak hydrogen bonds, where each cation is connected to four anions and vice-versa. researchgate.net Such interactions, while weaker than conventional O-H or N-H hydrogen bonds, collectively influence the physical properties of the ionic liquid, including its melting point and viscosity. nih.gov

Rational Design and Characterization of Ternary Ionic Liquid Mixtures (e.g., with Lithium Salts and Cosolvents)

Ternary mixtures, typically composed of an ionic liquid, a lithium salt, and a molecular solvent (cosolvent), are extensively studied as electrolytes for advanced lithium-ion batteries. mdpi.com The goal is to create an electrolyte that combines the high ionic conductivity and good transport properties of conventional organic electrolytes with the safety benefits of ionic liquids, such as low volatility and non-flammability. nih.gov

A study on ternary mixtures of [C₃C₁Pyrr][TFSI], lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), and ethylene (B1197577) carbonate (EC) demonstrated a promising approach. mdpi.com First, a eutectic mixture of the IL and EC was identified to maximize fluidity and conductivity. The addition of LiTFSI to this binary mixture resulted in a ternary electrolyte with a very wide liquid range (from below -80 °C to above 120 °C) and high ionic conductivity at room temperature. mdpi.com This wide liquid range helps prevent the undesired crystallization of the electrolyte at low temperatures, a common issue in battery performance. mdpi.com

Table 3: List of Chemical Compounds

Full Chemical NameAbbreviation / Common Name
This compound[C₃C₁Pyrr][Cl]
1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide[C₃C₁Pyrr][TFSI], [C₃C₁Pyrr][NTf₂]
1-Methyl-1-propylpyrrolidinium bis(fluorosulfonyl)amide[C₃C₁Pyrr][FSA]
Lithium bis(trifluoromethanesulfonyl)imideLiTFSI
Sodium bis(fluorosulfonyl)amideNa[FSA]
Ethylene CarbonateEC
Methyl viologen dichloride-
Cadmium TellurideCdTe

Comparative Studies of Cationic Influence across Pyrrolidinium (B1226570) and Other Heterocyclic Ionic Liquids

The identity of the cation is a critical determinant of the physicochemical properties and intermolecular interactions within ionic liquids (ILs). By systematically comparing pyrrolidinium-based ILs with other heterocyclic counterparts such as imidazolium (B1220033), pyridinium (B92312), and piperidinium (B107235), researchers can elucidate structure-property relationships that are crucial for designing task-specific ILs. This section explores these comparisons, with a focus on how the cation's structure influences key physical and transport properties.

The fundamental structure of the heterocyclic ring plays a pivotal role. Pyrrolidinium and piperidinium cations, being saturated (aliphatic), generally lead to ILs with different characteristics compared to those with aromatic cations like imidazolium and pyridinium. researchgate.net For instance, the absence of an aromatic π-system in pyrrolidinium and piperidinium cations means that π-π stacking interactions, which are significant in imidazolium- and pyridinium-based ILs, are not present. This often results in lower viscosities and higher conductivities for pyrrolidinium-based ILs when compared to their piperidinium counterparts, attributed to the reduced rigidity of the five-membered ring.

Furthermore, the planarity of the cation has a notable effect. The imidazolium ring is planar, which can facilitate more ordered packing and stronger intermolecular forces, whereas the non-planar nature of the pyrrolidinium ring can disrupt this packing, influencing properties like density and melting point. researchgate.net Studies have shown that for a given anion, the choice of a non-aromatic cation like pyrrolidinium over an aromatic one like imidazolium can lead to lower toxicity. researchgate.net

The length of the alkyl chain substituent on the cation is another major factor. Generally, increasing the alkyl chain length leads to an increase in viscosity and a decrease in density and conductivity due to stronger van der Waals interactions and increased molar volume. wikipedia.org This trend is observed across different heterocyclic cation families.

Detailed Research Findings

Research comparing these cation families has yielded valuable insights. For instance, studies on dicationic ILs have revealed that the microscopic structural organization in imidazolium-based DILs is significantly different from that in pyrrolidinium-based DILs. NMR studies suggest that the alkyl spacer chain in imidazolium-based dicationic ILs tends to exist in a folded conformation, while in pyrrolidinium-based analogues, it remains in a straighter chain form. This highlights a fundamental difference in their intermolecular organization.

In terms of electrochemical properties, pyrrolidinium-based ILs are often recognized for their higher thermal stability and wider electrochemical windows compared to many imidazolium analogues, making them attractive for applications in batteries and other electrochemical devices. mdpi.comsigmaaldrich.com

While comprehensive, directly comparable data for a series of these heterocyclic cations with the same chloride anion and identical alkyl substituents are scarce in the literature, we can compile available data to draw informative comparisons. The following tables present a collection of physicochemical properties for this compound and its counterparts with imidazolium, pyridinium, and piperidinium cations where data is available. It is important to note that the alkyl substituents on the compared cations are not always identical, which will influence the properties.

Table 1: Comparison of Physicochemical Properties of Selected Heterocyclic Ionic Liquids with Chloride Anion

Ionic Liquid (Cation)Alkyl SubstituentsMelting Point (°C)Density (g/cm³)Viscosity (mPa·s)Ionic Conductivity (mS/cm)
This compound Methyl, Propyl236 iolitec.de1.132 iolitec.deData not availableData not available
1-Methyl-1-propylpiperidinium chloride Methyl, Propyl>280 iolitec.de1.024 iolitec.deData not availableData not available
1-Ethyl-3-methylimidazolium (B1214524) chloride Ethyl, Methyl77-79 1.189 110 (at 25°C)8.9 (at 25°C)
1-Butyl-3-methylimidazolium chloride Butyl, Methyl~70 bas.bgData not availableHigh at RTLow at RT
N-Butylpyridinium chloride Butyl131-132 researchgate.netData not availableData not availableData not available

Note: The data presented is compiled from various sources and may have been measured under different conditions. The alkyl substituents vary between the compounds listed, which significantly impacts their properties. "RT" refers to room temperature. The viscosity and conductivity of 1-butyl-3-methylimidazolium chloride are qualitatively described as it is a solid at room temperature.

The high melting point of this compound and its piperidinium analogue is notable, classifying them as ionic solids rather than room-temperature ionic liquids. iolitec.deiolitec.de This is in contrast to the imidazolium and pyridinium counterparts with similar-sized alkyl groups, which exhibit significantly lower melting points. bas.bgresearchgate.net This difference can be attributed to the less efficient packing and weaker intermolecular forces in the aromatic heterocyclic cations compared to their saturated counterparts.

The influence of the cation on intermolecular interactions is also evident from spectroscopic studies. The electronic environment of the cation and its interaction with the anion can be probed using techniques like X-ray photoelectron spectroscopy (XPS). Such studies have shown distinct differences in the electronic interactions between the cation and anion when comparing pyrrolidinium- and imidazolium-based ionic liquids. chemimpex.com

Applications in Advanced Materials Science and Engineering

Role in the Synthesis and Stabilization of Functional Metal Nanoparticles

Ionic liquids are increasingly recognized for their crucial role as media for the synthesis and stabilization of metal nanoparticles (MNPs). znaturforsch.com Their unique structure, consisting of discrete cations and anions, allows them to act as electrosteric stabilizers, preventing the agglomeration of nanoparticles and controlling their growth, size, and morphology. znaturforsch.comresearchgate.net This stabilization is achieved through the formation of a protective layer around the nanoparticle surface, which can involve electrostatic repulsion and coordination from the ions of the liquid. znaturforsch.comresearchgate.net

The synthesis of MNPs in ionic liquids can be achieved through various methods, including chemical reduction, thermolysis, and photochemical decomposition. znaturforsch.com Pyrrolidinium-based ionic liquids, such as 1-Methyl-1-propylpyrrolidinium (B8573862) chloride, are investigated for these processes. For instance, related pyrrolidinium (B1226570) and piperidinium (B107235) ionic liquids have been used as precursors to create new air-stable anionic platinum complexes for catalysis, demonstrating the utility of this cation class in coordinating with metal centers. researchgate.net

While specific studies detailing the use of 1-Methyl-1-propylpyrrolidinium chloride for the synthesis of gold or platinum nanoparticles are not extensively documented in the reviewed literature, the general principles of MNP stabilization by ionic liquids are well-established. The choice of the ionic liquid's cation and anion significantly influences the resulting nanoparticles' characteristics. researchgate.net For example, in the synthesis of gold nanoparticles (AuNPs), various polymers and capping agents are used in conjunction with different media to control particle size and ensure stability. rsc.orgresearchgate.netmdpi.comnih.govnih.gov Similarly, the green synthesis of platinum nanoparticles (PtNPs) can be mediated by various biological molecules and stabilizing agents. nih.gov Ionic liquids offer a promising alternative to conventional solvents and stabilizers in these syntheses. researchgate.net

Nanoparticle Synthesis Medium/Stabilizer Method Resulting Particle Size Reference
Gold (AuNPs) Choline chloride–urea deep eutectic solvent / Polyvinylpyrrolidone (PVP) Chemical Reduction ~8.2 nm rsc.org
Gold (AuNPs) 1-butyl-3-methylimidazolium based ILs Reduction by glycerol 5-7 nm researchgate.net
Platinum (PtNPs) Fusarium oxysporum (fungus) Biosynthesis / Reduction - nih.gov
Palladium (PdNPs) PEG-functionalized dicationic ionic liquid Hydrogenation - researchgate.net

Development of Ionic Liquid-Polymer Composites for Multifunctional Applications

Ionic liquid-polymer composites represent a versatile class of materials that combine the properties of a polymer matrix with the unique characteristics of an ionic liquid. mdpi.comnih.gov The incorporation of ionic liquids can enhance the ionic conductivity, thermal stability, and mechanical properties of the polymer, opening up a wide range of multifunctional applications. bohrium.commdpi.com These materials are being explored for use in high-performance applications such as batteries, supercapacitors, actuators, and sensors. nih.govmdpi.com Imidazolium-based ionic liquids are frequently studied in this context due to their accessibility and well-characterized properties. mdpi.com Pyrrolidinium-based salts are also of significant interest for these applications. iolitec.dechemrxiv.org

The integration of ionic liquids into polymer matrices is a promising strategy for developing advanced sensor technologies. nih.govbohrium.com These composites can be designed to respond to various external stimuli, such as mechanical stress or the presence of specific ions. researchgate.netresearchgate.net Polymers can serve as a structural support for the sensing unit or participate directly in the sensing mechanism. researchgate.net

Ionic liquid-based composites have been fabricated for use as piezoresistive and piezoionic sensors. rsc.orgresearchgate.net For example, a composite made by impregnating a biodegradable polycaprolactone (B3415563) membrane with an imidazolium-based ionic liquid has been shown to function as a vibration sensor. researchgate.net The ionic liquid provides the mobile ions necessary for the piezoionic effect, where mechanical deformation leads to a measurable electrical signal. While direct research on this compound in such sensor platforms is limited in the available literature, its inherent ionic nature makes it a potential candidate for creating similar responsive materials. The supplier IoLiTec lists "Sensor Electrolytes" as a potential application for this compound. iolitec.de

Table 2: Examples of Ionic Liquid-Polymer Composites in Sensor Applications (Note: Data for analogous ionic liquid systems are presented to demonstrate the principle.)

Polymer Matrix Ionic Liquid Sensor Type Key Finding Reference
Polycaprolactone (PCL) 1-Ethyl-3-Methylimidazolium (B1214524) tetrafluoroborate Piezoionic Mechanical Sensor Functions as a vibration sensor with a sensitivity of ~1.9 × 10⁻⁵ V/mm. researchgate.net
Gelatin Choline chloride–urea (DES) with PVP-capped AuNPs Strain-Responsive Plasmonic Eutectogel Demonstrates potential for innovative applications in responsive and iontronic soft materials. rsc.org
Polyvinylidene fluoride (B91410) (PVDF) 1-butyl-3-methylimidazolium chloride Electromechanical Sensor Composites show a piezoresistive response with Gauge Factors from 1 to 2.5.

Ionic liquids are considered highly promising electrolyte materials for electrochromic devices (ECDs) due to their potential to enhance cycling stability, thermal stability, and widen the operating voltage range. mdpi.com ECDs are smart technologies used in applications like smart windows and displays. mdpi.com The electrolyte is a key component, and moving from liquid to solid-state electrolytes is a major development trend. mdpi.com

Ionic liquids can function as the electrolyte layer, and in some cases, can be designed to be electrochromically active themselves. mdpi.com Research has explored the use of various ionic liquids, including imidazolium (B1220033) and pyrrolidinium-based salts, in these systems. iolitec.demdpi.com For example, a polymer exhibiting thermochromic properties has been combined with an ionic liquid to create a dual-responsive thermochromic-electrochromic device. mdpi.com Although specific studies employing this compound in thermochromic or electrochromic devices were not identified in the search results, its derivatives, such as 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide, are highlighted for electrochemical applications, including use in supercapacitors and batteries, which share fundamental principles with ECDs. iolitec.detcichemicals.com

Advanced Materials Processing Using this compound as a Medium

The use of ionic liquids as solvents or processing media is a significant area of green chemistry and advanced materials processing. ipme.ru Their ability to dissolve a wide range of materials, including polymers and biopolymers that are insoluble in conventional solvents, makes them highly valuable. ipme.ru For example, imidazolium-based chlorides have been effectively used to dissolve and process cellulose (B213188) to prepare nanocellulose or polymer blends. ipme.ruresearchgate.netmdpi.com

Ionic liquids can also serve as the medium for polymerization reactions, where their unique ionic environment can influence the reaction's controllability and the properties of the resulting polymer. mdpi.com For instance, the cationic polymerization of p-methylstyrene has been systematically studied in an imidazolium-based ionic liquid, showing that the ionic environment was favorable for the reaction. mdpi.com While this compound is often cited as a precursor for other ionic liquids, its properties as a stable, low-volatility solvent suggest its potential as a medium for various material processing applications, from biopolymer processing to in-situ composite formation. researchgate.netipme.ru

Catalytic Performance and Reaction Media Research

Function as a Solvent or Catalyst in Organic Transformation Methodologies

Pyrrolidinium-based ionic liquids are recognized for their potential as alternative solvents and catalysts in a variety of organic reactions. They can serve as replacements for conventional inorganic acids in acid-catalyzed reactions. alfa-chemistry.comacs.org For instance, in Diels-Alder reactions involving cyclopentadiene (B3395910) and an alkyl acrylate, the use of a pyrrolidinium (B1226570) ionic liquid as the solvent can affect both the conversion rate and the stereoselectivity of the endo- and exo-norbornene derivatives. alfa-chemistry.com When employed in conjunction with a metal chloride and a triflate catalyst, these ionic liquids can lead to shorter reaction times and increased dienophile conversion compared to traditional organic solvents, often with a high degree of stereoselectivity for the endo isomer. alfa-chemistry.com

While specific studies detailing the performance of 1-Methyl-1-propylpyrrolidinium (B8573862) chloride in these exact transformations are not extensively documented in the reviewed literature, the general behavior of pyrrolidinium ionic liquids suggests its potential applicability. Protic pyrrolidinium-based ionic liquids have been shown to be effective acid catalysts for various reactions. acs.org Furthermore, a patent has listed 1-methyl-1-propylpyrrolidinium chloride as a component in a method for producing azodicarbonamide, indicating its role in specific chemical syntheses. ionike.com

The catalytic activity of these ionic liquids is often linked to their acidity and their ability to stabilize transition states. For example, in the alkylation of phenol (B47542) with tert-butyl alcohol, the acidity of the ionic liquid catalyst plays a crucial role in determining the product distribution. mdpi.com

Employment in Polymerization Processes and Related Chemical Syntheses

The application of this compound extends to the field of polymer chemistry, where it is listed as a potential solvent. researchgate.net While specific details on its role in polymerization processes are limited, related research provides insights into the potential applications of pyrrolidinium-based ionic liquids. For instance, a study on ethylene (B1197577) polymerization utilized a vanadium catalyst supported on silica (B1680970) modified by a pyridinium (B92312) ionic liquid, demonstrating the broader utility of ionic liquids in this area. kpfu.ru

In the context of chemical synthesis, novel polyamides have been synthesized through polycondensation reactions, and in studies of these polymers as kinetic hydrate (B1144303) inhibitors, this compound has been used as a component in the test gas mixture. researchgate.netresearchgate.net Additionally, polymer gel electrolytes have been prepared via free radical polymerization using an acidic ionic liquid as a plasticizer, highlighting another potential application area for similar compounds. acs.org

Catalytic Systems Incorporating Metal Nanoparticles Stabilized by Pyrrolidinium-Based Ionic Liquids

A significant area of research involves the use of pyrrolidinium-based ionic liquids to stabilize metal nanoparticles, which are highly effective catalysts in a range of chemical reactions. The ionic liquid acts as a stabilizing medium, preventing the agglomeration of the nanoparticles and thereby maintaining their high catalytic activity. researchgate.net

A specific study investigated the use of N-methyl-N-propylpyrrolidinium chloride ([Pyrr₃₁]Cl) functionalized polyionic nanoclays (PINCs) as supports for gold (Au) and silver (Ag) nanoparticles. acs.org These supported bimetallic nanoparticles were then employed as heterogeneous catalysts for the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) using sodium borohydride (B1222165) as a model reaction. acs.org The nitrile-functionalized counterparts of pyrrolidinium-based ionic liquids have also been explored as media for Suzuki and Stille cross-coupling reactions, where they influence the in situ generation of nanoparticle catalysts. alfa-chemistry.com The stabilization of metal nanoparticles in these ionic liquids is attributed to a combination of electrostatic and steric interactions. researchgate.net

Influence on Reaction Kinetics and Selectivity in Catalytic Systems

The choice of ionic liquid can have a profound impact on the kinetics and selectivity of a catalytic reaction. In the aforementioned study on PINC-supported nanoparticles, the catalytic performance was evaluated by determining the Turnover Frequencies (TOFs). acs.org The results demonstrated that the nature of the PINC support, including the one derived from N-methyl-N-propylpyrrolidinium chloride, significantly influenced the reaction rate. acs.org

The study found that for the reduction of 4-nitrophenol, the [Pyrr₃₁]Cl PINC-supported AuₓAg₁₋ₓNPs exhibited varying catalytic activities depending on the gold-to-silver ratio. acs.org The selectivity of these catalytic systems was also investigated by comparing their performance in the reduction of different nitroarene substrates. acs.org

In a different application, the kinetic effects of this compound were studied in the context of gas hydrate inhibition. researchgate.net Research on a synthetic quaternary gas mixture showed that this ionic liquid, in combination with synergists, can improve both the thermodynamic and kinetic inhibition of hydrate formation. researchgate.net

Below is a data table summarizing the catalytic performance of N-methyl-N-propylpyrrolidinium chloride ([Pyrr₃₁]Cl) PINC-supported bimetallic nanoparticles in the reduction of 4-nitrophenol.

Catalyst Composition (AuₓAg₁₋ₓ)Turnover Frequency (TOF) (h⁻¹)
Au₀.₉Ag₀.₁~15,000
Au₀.₈Ag₀.₂~20,000
Au₀.₇Ag₀.₃~22,000
Au₀.₆Ag₀.₄~23,000
Au₀.₅Ag₀.₅~21,000
Au₀.₄Ag₀.₆~18,000
Au₀.₃Ag₀.₇~14,000
Au₀.₂Ag₀.₈~10,000
Au₀.₁Ag₀.₉~5,000

Data is approximate and derived from graphical representations in the source material. acs.org

Separation Science Applications

Employment in Advanced Extraction and Purification Processes

1-Methyl-1-propylpyrrolidinium (B8573862) chloride ([C3mpyr][Cl]) serves as a crucial precursor in the formation of specialized ionic liquids for extraction and purification, particularly in electrometallurgy. When mixed with aluminum chloride (AlCl₃), it forms chloroaluminate ionic liquids that are effective electrolytes for rechargeable aluminum-ion batteries. stanford.eduresearchgate.net The efficiency of these batteries relies on the purity and composition of the electrolyte, making the extraction and purification of the ionic liquid a critical step. researchgate.net

Research has focused on the fundamental properties of these [C3mpyr][Cl]-AlCl₃ mixtures, which are essential for designing efficient extraction and recovery processes. stanford.eduresearchgate.net Technologies such as distillation, adsorption, and liquid-liquid extraction are employed to recover and purify these ionic liquids after use, which is vital for reducing costs and environmental impact. researchgate.net

In one notable application, these chloroaluminate ionic liquids have been investigated for the electrorefining of aluminum scrap alloys. researchgate.net This process allows for the selective extraction and purification of aluminum from complex mixtures, demonstrating the role of [C3mpyr][Cl] in advanced metallurgical recycling and purification technologies. The properties of these electrolytes, such as conductivity and viscosity, are key parameters that govern the efficiency of the metal extraction process. stanford.eduresearchgate.net

Table 1: Properties of 1-Methyl-1-propylpyrrolidinium Chloride-Based Chloroaluminate Ionic Liquids Data synthesized from studies on electrolytes for Al-ion batteries. stanford.eduresearchgate.net

PropertyObservationSignificance in Extraction/Purification
DensityHigher than corresponding imidazolium-based ionic liquids. mdpi.comAffects phase separation and mass transfer rates in liquid-liquid extraction systems.
ViscosityGenerally higher than imidazolium-based counterparts, influenced by AlCl₃ molar ratio. mdpi.comImpacts pumping, mixing, and diffusion rates; higher viscosity can hinder mass transfer but may be tuned by temperature.
Ionic ConductivityLower than some conventional ionic liquids but sufficient for electrochemical applications. mdpi.comCrucial for the rate and efficiency of electrodeposition and electrorefining processes.
Anion CompositionDominated by species like AlCl₄⁻ and Al₂Cl₇⁻, depending on the AlCl₃ ratio. stanford.eduDetermines the Lewis acidity of the medium, which dictates the dissolution and speciation of metal ions for selective extraction.

Utilization in Chromatographic Methods for Analytical Separations

While direct, widespread applications of pure this compound as a standard mobile or stationary phase are not extensively documented, its role in electrolyte formulations necessitates advanced analytical characterization where chromatographic and electrophoretic methods are indispensable. mdpi.comnih.gov Ionic liquids in general are recognized for their utility as mobile phase additives and in creating novel stationary phases. mdpi.comresearchgate.net

In the context of its use in battery electrolytes, the precise quantification of anionic species and impurities is critical for performance and safety. Ion Chromatography (IC) is a powerful technique for such analyses. For [C3mpyr][Cl]-AlCl₃ electrolytes, IC can be employed to monitor the relative concentrations of halide anions (Cl⁻) and complex chloroaluminate anions (AlCl₄⁻, Al₂Cl₇⁻), which dictate the electrolyte's electrochemical properties. stanford.edu Furthermore, IC is essential for quantifying impurity ions that may arise from precursor materials or degradation pathways, ensuring the long-term stability and reliability of the electrolyte system.

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of ionic species in complex matrices, such as ionic liquid electrolytes. nih.govnih.gov For applications involving this compound, CE is an invaluable tool for assessing the purity of the ionic liquid itself by detecting and quantifying cationic and anionic impurities.

In the development of Al-ion batteries, researchers investigated the fundamental properties of [C3mpyr][Cl]-AlCl₃ electrolytes, including anion concentrations and the percentage of different ions in the mixture. stanford.eduresearchgate.net CE, particularly when coupled with mass spectrometry (CE-MS), provides the necessary specificity and sensitivity for these critical measurements. nih.gov It can be used to:

Determine the precise ratio of the 1-methyl-1-propylpyrrolidinium cation to various chloroaluminate anions.

Assess the stability of the electrolyte under different operational stresses by monitoring for the emergence of degradation products.

Analyze trace metal contaminants in electrorefining solutions.

The ability of CE to handle small sample volumes and complex matrices makes it an ideal method for quality control and stability studies of this compound-based systems. diva-portal.org

Role in Gas Capture Technologies (e.g., Carbon Dioxide Sequestration)

This compound has been identified as a promising agent in technologies aimed at gas capture and separation, particularly for carbon dioxide (CO₂) and the management of natural gas hydrates. iolitec.de Gas hydrates are crystalline solids formed from water and gas molecules at high pressure and low temperature, and their formation can block pipelines. acs.org Ionic liquids like [C3mpyr][Cl] are studied as thermodynamic and kinetic hydrate (B1144303) inhibitors. acs.orgresearchgate.net

Research shows that [C3mpyr][Cl], often in combination with synergistic compounds like poly(ethylene oxide) (PEO) or vinyl caprolactam (VCAP), effectively inhibits the formation of hydrates in synthetic natural gas mixtures containing CO₂. acs.orgacs.orgresearchgate.net This inhibition is crucial for flow assurance in the oil and gas industry and is also relevant to hydrate-based technologies for CO₂ capture and storage. researchgate.netbohrium.com The high polarity of the ionic liquid is a key property that facilitates the dissolution and capture of polar molecules like CO₂. mdpi.com

Studies on related pyrrolidinium-based ionic liquids demonstrate that CO₂ solubility increases with pressure and decreases with temperature, providing fundamental data for designing efficient gas capture processes. osti.gov

Table 2: Research Findings on [C3mpyr][Cl] in Gas Hydrate Inhibition Based on studies of synthetic gas mixtures. acs.orgresearchgate.net

Parameter StudiedKey FindingRelevance to Gas Capture/Separation
Thermodynamic Inhibition[C3mpyr][Cl] shifts the hydrate equilibrium curve to lower temperatures and higher pressures, making hydrate formation less favorable. acs.orgPrevents unwanted solidification of gas hydrates, enabling smoother operation of gas transport and processing systems.
Kinetic InhibitionInhibits the rate of hydrate crystal growth and nucleation. acs.orgDelays the onset of hydrate formation, providing operational time to manage conditions before a blockage can occur.
Synergistic EffectsAddition of compounds like PEO and VCAP to [C3mpyr][Cl] enhances both thermodynamic and kinetic inhibition effectiveness. acs.orgresearchgate.netAllows for lower concentrations of the inhibitor to be used, reducing cost and potential environmental impact while achieving desired performance.
CO₂ Capture PotentialThe underlying mechanism involves favorable interactions with CO₂, suggesting suitability for selective CO₂ separation from gas streams. mdpi.comresearchgate.netForms the basis for developing ionic liquid-based solvents and membranes for post-combustion CO₂ capture and natural gas sweetening.

Theoretical and Computational Investigations

Molecular Dynamics (MD) Simulations for Understanding Microscopic Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational investigations into ionic liquids, modeling the system's evolution over time by solving Newton's equations of motion for a collection of atoms. This technique reveals detailed information about the microscopic structure and dynamics of compounds like 1-methyl-1-propylpyrrolidinium (B8573862) chloride.

MD simulations are used to explore the complex network of intermolecular interactions within [PMPyrr][Cl]. The primary forces at play are strong, long-range Coulombic (electrostatic) interactions between the 1-methyl-1-propylpyrrolidinium cation and the chloride anion, supplemented by van der Waals forces and weaker hydrogen bonds. researchgate.net Crystallographic studies of 1-methyl-1-propylpyrrolidinium chloride show that the extended structure packs in layers of anions and cations interconnected by a network of weak C—H···Cl hydrogen bonds. researchgate.net In these interactions, each cation is hydrogen-bonded to four anions, and each anion is weakly bonded to four cations. researchgate.net

A key tool for analyzing the liquid structure derived from MD simulations is the radial distribution function (RDF), g(r). The RDF describes the probability of finding an atom or a group of atoms at a certain distance from a reference atom. For [PMPyrr][Cl], RDFs between the nitrogen atom of the cation and the chloride anion, or between specific hydrogen atoms on the cation and the chloride anion, can elucidate the nature of the ion pairing and local solvation structure.

In simulations of similar ionic liquids, such as dimethylimidazolium chloride, ranked radial distribution functions have been used to provide a clear picture of the number of ions in each solvation shell and the tightness of that shell. psu.edu For instance, the analysis of RDFs for hydrogen-bonding solutes in dimethylimidazolium chloride revealed strong interactions with the chloride ion. psu.edu This approach can be applied to [PMPyrr][Cl] to quantify the C-H···Cl interactions suggested by crystal structure data.

MD simulations are instrumental in deriving transport coefficients such as diffusion coefficients, ionic conductivity, and viscosity. The mean square displacement (MSD) of ions over time is calculated from simulation trajectories to determine diffusion coefficients. clarkson.edu A transition from a subdiffusive regime at short timescales to normal (Brownian) diffusion at longer timescales is often observed in ionic liquids. clarkson.edu

For related pyrrolidinium-based ionic liquids, Fickian diffusion coefficients have been calculated, providing insight into the mobility of dissolved species like CO2. osti.gov In simulations of electrolytes containing ionic liquids, it has been observed that the diffusion coefficients predicted by molecular dynamics can be significantly lower than experimental measurements, a discrepancy often attributed to the force fields used and the finite size of the simulation box. clarkson.edu Corrections for the finite simulation box size can be applied to improve the agreement with experimental data. clarkson.edu

The accuracy of MD simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters and equations describing the potential energy of the system. For ionic liquids, force fields must accurately capture the balance of electrostatic, van der Waals, and polarization effects. Commonly used force fields in ionic liquid simulations include all-atom optimized potentials for liquid simulation (OPLS-AA) and the COMPASS force field. clarkson.edunih.gov

Advanced force fields, including polarizable models, are continuously being developed to provide more accurate predictions of thermophysical properties (like density and heat capacity) and transport phenomena. While non-polarizable force fields are computationally less expensive, they may not fully capture the nuances of ion interactions. Polarizable force fields, which account for the induction effects, generally offer improved accuracy for properties like diffusion coefficients, though they remain computationally demanding. acs.org Despite corrections, predicted diffusion coefficients can still be lower than experimental values, indicating ongoing challenges in force field parameterization for ionic liquids. clarkson.edu

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Assignments

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. For this compound, DFT calculations can be used to optimize the geometry of the individual ions and ion pairs, providing insights into the most stable conformations. researchgate.net

DFT is particularly useful for determining the partial atomic charges on the cation and anion. clarkson.edu These charges are crucial inputs for classical MD simulations, as they govern the electrostatic interactions. The charges are typically derived by fitting them to the electrostatic potential (ESP) calculated by DFT. clarkson.edu

Furthermore, DFT calculations can predict vibrational spectra (e.g., Raman and IR spectra). By comparing calculated vibrational frequencies with experimental data, researchers can make detailed assignments of spectral bands to specific molecular motions, such as the stretching and bending of C-H bonds or the vibrations of the pyrrolidinium (B1226570) ring. This helps in interpreting experimental spectra and understanding how intermolecular interactions, like the C-H···Cl hydrogen bonds, influence the vibrational modes. researchgate.net

Development and Validation of Predictive Models for Ionic Liquid Systems (e.g., ePC-SAFT, DGT)

Beyond atomistic simulations, thermodynamic models are developed to predict the macroscopic properties of ionic liquids and their mixtures, which is essential for process design and optimization. The electrolyte Perturbed-Chain Statistical Associating Fluid Theory (ePC-SAFT) is one such advanced model. It treats ionic liquids as systems of hard chains with additional terms for dispersive and ionic interactions.

The ePC-SAFT model has been successfully applied to predict properties like density, vapor pressure, and gas solubility for various ionic liquids. Initially developed for imidazolium-based ILs, there is an ongoing effort to validate and extend its applicability to other families, including pyrrolidinium-based ILs like [PMPyrr][Cl]. Coupling ePC-SAFT with other theories, such as the Density Gradient Theory (DGT) or Free Volume Theory (FVT), allows for the prediction of interfacial properties (e.g., surface tension) and transport properties (e.g., viscosity), respectively. These predictive models are valuable tools for screening ionic liquids for specific applications and reducing the need for extensive experimental measurements.

Quantum Chemical Characterization of Cation-Anion Interactions and Charge Distribution

Quantum chemical calculations provide the most fundamental description of the interactions between the 1-methyl-1-propylpyrrolidinium cation and the chloride anion. These methods can precisely quantify the strength and nature of the forces holding the ion pair together. The total interaction energy can be decomposed into distinct physical contributions: electrostatic, exchange-repulsion, induction (polarization), and dispersion.

In the case of [PMPyrr][Cl], a key interaction is the hydrogen bonding between the C-H groups of the cation and the chloride anion. researchgate.net Quantum chemical calculations can model these C-H···Cl bonds, determining their geometry and energetic contribution to the stability of the ion pair. The calculations also provide a detailed picture of the charge distribution within the ions and how it is perturbed upon ion pair formation. This charge polarization, where the charge distribution of one ion is distorted by the electric field of the other, is a critical component of the cation-anion interaction.

Future Research Directions and Emerging Opportunities

Advanced Electrolyte Design for Next-Generation Electrochemical Energy Storage Systems

The quest for safer and more efficient energy storage is a primary driver for research into ionic liquids (ILs) like those derived from 1-Methyl-1-propylpyrrolidinium (B8573862) chloride. Pyrrolidinium-based ILs are recognized for their favorable properties, including low volatility, high ionic conductivity, and wide electrochemical stability windows (ESW), making them strong candidates for next-generation battery electrolytes. mdpi.com Future research will focus on several key aspects:

Enhanced Stability and Performance: Pyrrolidinium (B1226570) cations are more electrochemically stable than their imidazolium (B1220033) counterparts, with many exhibiting an electrochemical window above 4.5 - 5.0 V. uos.ac.kr They also show better stability in contact with lithium metal. uos.ac.kr Research efforts will aim to leverage the inherent stability of the pyrrolidinium core, using 1-Methyl-1-propylpyrrolidinium chloride as a structural base to develop electrolytes for high-voltage battery chemistries.

Superconcentrated Electrolytes: Electrolytes with a high molar ratio of salt to ionic liquid, known as superconcentrated IL electrolytes, have been shown to enable uniform metal deposition and the formation of a stable solid-electrolyte interphase (SEI). researchgate.net Future work will likely explore formulations using pyrrolidinium salts to better understand how the IL cation's properties, such as its dipole moment, influence the interfacial nanostructure and charge transfer mechanisms at the anode. researchgate.net

Compatibility with Novel Electrodes: The compatibility of pyrrolidinium-based ILs with a wide array of cathode and anode materials is a significant advantage. mdpi.com Research will continue to investigate the performance of these electrolytes with advanced electrode materials, including nanostructured and thin-film electrodes, to develop micro-energy applications and next-generation battery technologies. mdpi.comsigmaaldrich.com The goal is to design electrolyte systems that can facilitate faster charging and discharging by improving ion diffusion and increasing the ion concentration in the electric double layer.

Exploration of Novel Material Synthesis Pathways and Functionalization

While this compound is a fundamental precursor in ionic liquid synthesis, future research will increasingly focus on novel pathways to create functionalized derivatives tailored for specific tasks. researchgate.net This involves moving beyond simple alkyl chains to incorporate specific chemical moieties onto the pyrrolidinium cation.

Task-Specific Ionic Liquids (TSILs): The core concept is to design and synthesize "designer solvents" or TSILs where functional groups are added to the cation to impart specific capabilities. researchgate.net For instance, research has demonstrated the synthesis of pyrrolidinium cations functionalized with ether groups, which can improve properties for lithium battery applications. conicet.gov.ar Other functional groups like nitriles or esters have also been explored to modify viscosity and conductivity. uos.ac.kr Future work will expand this chemical toolbox, creating derivatives of simple salts like this compound for applications in catalysis, extraction, and materials synthesis. researchgate.netnih.gov

Advanced Synthesis Techniques: Emerging synthetic methods offer new ways to create these functionalized materials. Electrooxidative C-H functionalization, for example, has been used to synthesize benzylic pyridinium (B92312) salts and represents a potential future strategy for creating novel pyrrolidinium scaffolds under mild, green conditions. Such methods could bypass the need for pre-functionalized substrates, offering a more direct and atom-economical route to complex ILs.

Polymerized Ionic Liquids: Significant progress has been made in incorporating ILs into polymer structures. mdpi.com By polymerizing functionalized pyrrolidinium monomers, new materials can be created that retain the desirable properties of ILs (e.g., polarity, low volatility) in a solid form. mdpi.com These poly(ionic liquid)s are being developed for applications such as sorbents in solid-phase extraction and as components in advanced membranes. mdpi.com

A summary of representative functionalized pyrrolidinium ionic liquids and their applications is presented below.

Cation Functional GroupAnion ExampleKey Finding / Application
Ether GroupsTFSI⁻Improved cycling stability and rate performance in Li/LiFePO₄ cells compared to non-functionalized versions. conicet.gov.ar
ButyronitrileTFSI⁻Influences viscosity and conductivity due to biased electron distribution; forms a stable SEI layer. uos.ac.kr
PentenylTFSI⁻Exhibits stronger peak currents for redox on graphite (B72142) and LiCoO₂ electrodes compared to nitrile-functionalized ILs. uos.ac.kr
Oligoether PhosphateCustom AnionShows promise as a high-temperature supercapacitor electrolyte. acs.org

Refinement of Computational Models for Enhanced Predictive Capabilities in Complex Systems

The sheer number of possible cation-anion combinations (estimated to be as high as 10¹⁸) makes experimental screening of all potential ionic liquids impractical. researchgate.net Therefore, computational modeling and machine learning are becoming indispensable tools for accelerating the design and discovery of new ILs with desired properties.

Predictive Machine Learning: Machine learning models, such as the XGBoost algorithm, are being developed to accurately predict key properties like ionic conductivity. uos.ac.kr These models can be trained on existing experimental data to screen vast virtual libraries of ILs, identifying promising candidates for synthesis and testing. uos.ac.kr For example, models have successfully predicted that pyrrolidinium-based ILs have the highest experimental ionic conductivity among several common cation families. uos.ac.kr Future work will focus on expanding these models to predict other critical parameters like viscosity, melting point, and toxicity. researchgate.netmdpi.com

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to investigate the electronic structure and intermolecular interactions of ionic liquids. acs.org These calculations help elucidate the fundamental relationships between molecular structure and macroscopic properties. For instance, computations can determine electrochemical windows (ECWs) by analyzing the HOMO and LUMO energy levels of the ion pairs, providing insights that agree well with experimental values and guide the selection of ILs for high-voltage applications. acs.org

Probabilistic Deep Learning: To account for inevitable discrepancies and errors in experimental data, probabilistic deep learning models are being developed. mdpi.com These models not only predict properties but also provide an uncertainty level for each prediction, making them more reliable. mdpi.com Such approaches, which can be based solely on the chemical structure of the ions, require little to no expert domain knowledge for feature generation and can be built using open-source tools. mdpi.com

Integration into Sustainable Chemical Processes and Green Chemistry Initiatives

The unique properties of ionic liquids position them as key players in the development of green and sustainable chemical technologies. Their negligible vapor pressure, non-flammability, and high thermal stability are particularly advantageous. mdpi.comiolitec.de

Green Solvents and Media: Pyrrolidinium-based ILs are being investigated as sustainable media for various applications. One promising area is their use as heat-transfer fluids, where they offer a wide liquid range and better heat adsorption characteristics than some commercial thermal fluids. mdpi.comiolitec.de Their tunability allows for the design of ILs with lower viscosity and toxicity by optimizing the cation's alkyl side chain. mdpi.com

Biomass Processing: The exceptional ability of some ionic liquids to dissolve recalcitrant natural polymers like cellulose (B213188) opens new avenues for the sustainable processing of biomass. mdpi.com Future research could explore the use of pyrrolidinium-based ILs in biorefineries to produce biofuels and bio-based chemicals.

Improving Biodegradability: A significant challenge for the widespread adoption of ILs is their environmental fate. Research is focused on designing new ionic liquids with enhanced biodegradability. Studies have shown that while some ILs with long alkyl chains can be broken down, those with shorter, functionalized chains are often more resistant. A key future direction is to understand the metabolic pathways of IL degradation to design structures that are both functional and environmentally benign. For poorly biodegradable compounds, alternative disposal strategies, such as electrochemical wastewater treatment, are being developed to break down the ILs into more readily biodegradable products.

Q & A

Basic: What are the recommended synthetic routes for producing high-purity 1-Methyl-1-propylpyrrolidinium chloride?

Answer:
The synthesis typically involves quaternization of 1-methylpyrrolidine with 1-chloropropane under controlled conditions. Key steps include:

  • Reaction stoichiometry : A 1:1 molar ratio of 1-methylpyrrolidine to 1-chloropropane in an anhydrous solvent (e.g., acetonitrile) at 60–80°C for 24–48 hours.
  • Purification : Post-reaction, the crude product is washed with ethyl acetate to remove unreacted precursors, followed by recrystallization from a solvent system like ethanol/diethyl ether to achieve >98% purity .
  • Quality control : Purity is confirmed via <sup>1</sup>H/<sup>13</sup>C NMR and ion chromatography to ensure minimal halide impurities .

Basic: Which characterization techniques are critical for verifying the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm the cation structure (e.g., methyl and propyl group integration, pyrrolidinium ring protons) .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies characteristic vibrational modes (e.g., C-N stretching at ~1,200 cm⁻¹) and chloride counterion interactions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (163.688 g/mol) and detects trace impurities .

Advanced: How do cation-anion interactions affect the electrochemical stability of this compound in supercapacitor electrolytes?

Answer:

  • Electrochemical Testing : Cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) are used to evaluate stability windows. For example, this ionic liquid exhibits a stability window of ~3.5 V in symmetric carbon electrodes .
  • Anion Influence : Chloride’s small size and high charge density enhance ionic conductivity but may reduce thermal stability compared to bulkier anions (e.g., bis(trifluoromethanesulfonyl)imide) .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict decomposition pathways under high voltage, guiding electrolyte optimization .

Advanced: What experimental approaches resolve contradictions in reported thermal stability data for this ionic liquid?

Answer:

  • Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (Td). Discrepancies arise from heating rates (e.g., 10°C/min vs. 5°C/min) and atmospheric conditions (N2 vs. air) .
  • Coupled Techniques : TGA-FTIR or TGA-GC/MS identifies decomposition products (e.g., propylene, chlorinated hydrocarbons), clarifying degradation mechanisms .
  • Standardization : Adopting ISO/IEC guidelines for TGA protocols minimizes variability across studies .

Advanced: How can researchers assess the hygroscopicity of this compound and its impact on electrochemical performance?

Answer:

  • Dynamic Vapor Sorption (DVS) : Quantifies water uptake at varying relative humidities (RH). For instance, >5% mass gain at 80% RH indicates significant hygroscopicity, necessitating glovebox handling .
  • Impedance Spectroscopy : Measures conductivity changes pre- and post-humidity exposure. Water absorption can increase ionic mobility but accelerate electrode corrosion .
  • Mitigation Strategies : Additives like molecular sieves or hydrophobic co-solvents (e.g., propylene carbonate) reduce moisture sensitivity .

Advanced: What methodologies quantify the ionic liquid’s transport properties under extreme conditions (e.g., high pressure/low temperature)?

Answer:

  • High-Pressure Density Measurements : Using vibrating-tube densitometers, researchers determine density (ρ) and derive properties like molar volume and expansivity up to 50 MPa .
  • Low-Temperature Viscosity Studies : Rheometers with Peltier cooling assess viscosity changes (e.g., 100–500 mPa·s at −20°C), critical for battery applications .
  • Molecular Dynamics (MD) Simulations : Predict transport properties by modeling cation-anion dynamics under non-ambient conditions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing or dissolution .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How do computational studies enhance the design of this compound-based solvents for CO2 capture?

Answer:

  • Molecular Simulations : Monte Carlo or MD simulations predict CO2 solubility by analyzing free volume and interaction energies between CO2 and the ionic liquid .
  • Experimental Validation : Gravimetric absorption tests at varying pressures (1–50 bar) correlate simulated and observed CO2 uptake capacities .
  • Anion Modification : Replacing chloride with carboxylate anions (e.g., acetate) improves CO2 affinity, as modeled via DFT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.